4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)25-18-11-9-16(10-12-18)20(24)21-19-13-15(3)22-23(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWIYIFYMBNUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Formation of the Benzamide Core: The benzamide core is formed by reacting the resulting phenylpyrazole with isocyanates or by amidation of the corresponding carboxylic acid.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Structural Overview
Molecular Formula: C17H20N2O2
Molecular Weight: 284.36 g/mol
The compound consists of a benzamide core featuring an isopropoxy group and a pyrazole ring. The presence of these functional groups contributes to its solubility and potential interactions with biological targets, making it a candidate for therapeutic applications.
Medicinal Chemistry
4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is under investigation for its potential as a therapeutic agent. Its structural complexity suggests diverse mechanisms of action, which may include:
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity.
- Receptor Binding: It could bind to various receptors, influencing cellular signaling pathways.
Biological Studies
The compound is utilized in biological assays to evaluate its effects on cellular processes. Notable applications include:
- Cytotoxicity Testing: Recent studies have shown that related pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating potent antiproliferative effects (see Table 1).
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | NUGC | 343 |
| 4b | HEPG2 | 428 |
| 4c | NUGC | 60 |
| 6a | DLDI | 890 |
| 6b | MCF | 112 |
This indicates the potential for this compound to exhibit similar or enhanced cytotoxic properties.
Pharmacology
Research into the pharmacological properties of this compound focuses on its interaction with specific molecular targets. Potential applications include:
- Antitumor Activity: The compound's structural features suggest it may possess antitumor properties. Studies on related pyrazole derivatives have reported broad-spectrum antitumor effects, with some showing IC50 values in the nanomolar range against various cancer types.
Industrial Applications
In an industrial context, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Reduction can yield alcohols or amines.
- Substitution Reactions: The compound can undergo nucleophilic substitution, leading to the formation of substituted benzamides or pyrazoles.
Case Studies
Several case studies have explored the synthesis and biological evaluation of pyrazole derivatives, emphasizing the efficiency of synthetic methods and structure-activity relationships (SAR). For instance:
- One-Pot Multi-component Reactions: These methods have been employed to synthesize derivatives from 3-methyl-1-phenylpyrazol-5(4H)-one efficiently.
- Structure-Activity Relationships: Investigations have established that certain substitutions on the pyrazole ring significantly enhance potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituents on the pyrazole and benzamide rings critically influence reactivity:
- N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (Compound 4) : Lacks the 4-isopropoxy group. Demethylation reactions under CuSO4/NaCl/ascorbic acid conditions yield this compound as a primary product, with trace hydroxy spiro derivatives .
- N-Methyl Derivatives : In , N-methylation of the pyrazole amine led to unexpected benzodiazocine products under Bischler-Napierlaski conditions, suggesting that alkylation alters electronic properties, directing reactivity toward cyclization rather than demethylation .
Table 1: Substituent Impact on Reactivity
Pharmacological Activity
Pyrazole-benzamide hybrids are frequently explored for antimicrobial and receptor-binding properties:
- Nilotinib () : A tyrosine kinase inhibitor with a benzamide group, showcasing the role of substituents (e.g., trifluoromethyl, pyridyl) in target specificity .
- Antimicrobial Derivatives (): N-(4-thiazolylphenyl)amides exhibit activity against Gram-positive bacteria (e.g., S. aureus).
Table 2: Comparative Bioactivity
Structural and Crystallographic Insights
X-ray crystallography (using tools like SHELX and ORTEP) reveals conformational differences:
- Benzodiazocine Systems (): Derivatives with N-methyl groups adopt non-centrosymmetric crystal structures (space group Cc), influenced by substituent steric effects .
- 4-Isopropoxy Analogue : The isopropoxy group likely induces torsional strain in the benzamide ring, altering packing efficiency compared to planar substituents (e.g., -Cl or -CF3 in ) .
Biological Activity
4-Isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound belonging to the class of benzamides, characterized by its unique combination of functional groups including an isopropoxy group, a pyrazole moiety, and a benzamide structure. This structural complexity suggests potential biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.36 g/mol
- Structural Features :
- Isopropoxy Group: Enhances solubility and potential interactions with biological targets.
- Pyrazole Moiety: Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Benzamide Structure: Often associated with neuroactive properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects, though the precise pathways remain to be fully elucidated .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of related pyrazole derivatives against various cancer cell lines. The findings indicate that compounds with similar structures exhibit significant cytotoxicity, suggesting that this compound might also possess notable antiproliferative properties.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | NUGC | 343 |
| 4b | HEPG2 | 428 |
| 4c | NUGC | 60 |
| 6a | DLDI | 890 |
| 6b | MCF | 112 |
These results indicate that derivatives with specific substituents can exhibit varying degrees of cytotoxicity against different cancer cell lines .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. A study on related pyrazole derivatives revealed broad-spectrum antitumor effects, with some compounds showing IC50 values in the nanomolar range against multiple cancer types .
Case Studies
Several case studies have explored the synthesis and biological evaluation of pyrazole derivatives. For instance, a one-pot multi-component reaction was utilized to synthesize derivatives from 3-methyl-1-phenylpyrazol-5(4H)-one, highlighting the efficiency of synthetic methods in producing biologically active compounds .
In another investigation, structure-activity relationships (SAR) were established for various substituents on the pyrazole ring. These studies found that certain substitutions significantly enhanced the potency against specific cancer cell lines, suggesting that similar modifications could be explored for enhancing the activity of this compound .
Q & A
Q. What are the optimal synthetic routes for 4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Core Synthesis : Begin with condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-isopropoxybenzoyl chloride under anhydrous conditions. Use polar aprotic solvents (e.g., DMF) with catalytic triethylamine to enhance nucleophilicity .
- Optimization : Screen solvents (toluene, DCM) and catalysts (palladium complexes) to improve yield. Monitor reaction progress via TLC and adjust temperature (80–120°C) to balance kinetics and side reactions .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The isopropoxy group’s split methyl signals (δ 1.2–1.4 ppm) and pyrazole ring protons (δ 6.5–8.2 ppm) are diagnostic .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole C=N (~1550 cm⁻¹). Compare with DFT-calculated vibrational modes for validation .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Reactivity Prediction : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map HOMO-LUMO gaps and identify electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra to correlate charge-transfer transitions .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions and predict solubility trends .
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation : Re-examine solvent effects in DFT models if experimental NMR shifts deviate >0.5 ppm. For IR discrepancies, assess hydrogen bonding in solid-state vs. gas-phase calculations .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare bond lengths/angles with DFT-optimized geometries .
Q. What strategies are effective for modifying the pyrazole core to enhance biological activity while maintaining stability?
Methodological Answer:
- Functional Group Interchange : Replace isopropoxy with methoxy or fluorine to alter lipophilicity. Monitor metabolic stability via liver microsome assays .
- Heterocycle Fusion : Introduce thiazole or triazole moieties via click chemistry to improve target binding. Validate via molecular docking against enzymes like acetyl-CoA carboxylase .
Q. How can researchers validate molecular docking results for this compound’s potential enzyme targets?
Methodological Answer:
- Docking Protocols : Use AutoDock Vina with flexible receptor settings. Cross-check with crystallographic ligand poses (e.g., PDB 3YY) to ensure binding site accuracy .
- MD Simulations : Run 100-ns trajectories to assess binding mode stability. Calculate RMSD/RMSF values to identify critical residue interactions .
Q. What experimental approaches quantify the impact of the isopropoxy group on physicochemical properties?
Methodological Answer:
- LogP Measurement : Use shake-flask method (octanol/water) to compare with analogs lacking the isopropoxy group. Correlate with HPLC retention times .
- Thermal Analysis : DSC/TGA profiles reveal melting points and decomposition thresholds, critical for formulation studies .
Q. How should researchers assess the compound’s purity and stability under varying storage conditions?
Methodological Answer:
Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., aryl, alkyl, halogens) at the pyrazole 3-position. Use parallel synthesis for efficiency .
- Bioactivity Profiling : Screen against target panels (e.g., kinase inhibitors) using IC₅₀ assays. Apply QSAR models to predict activity cliffs .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
